1,2-Dioleoyl-3-palmitoylglycerol

描述

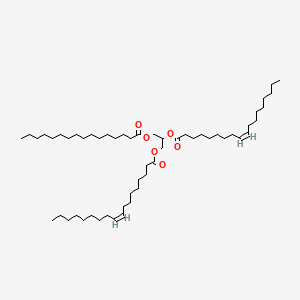

1,2-dioleoyl-3-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as palmitoyl. It is functionally related to a hexadecanoic acid and an oleic acid.

This compound is a natural product found in Celastrus paniculatus with data available.

See also: Coix lacryma-jobi seed (part of).

生物活性

1,2-Dioleoyl-3-palmitoylglycerol (OOP) is a significant triacylglycerol (TAG) that has garnered attention in nutritional and biomedical research due to its unique fatty acid composition and potential health benefits. This article explores the biological activity of OOP, focusing on its effects on lipid metabolism, absorption, and implications for infant nutrition.

Overview of this compound

OOP is a TAG with oleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. This specific arrangement influences its metabolic pathways and biological effects. OOP is structurally similar to 1,3-dioleoyl-2-palmitoylglycerol (OPO), which is known for its beneficial properties in infant nutrition, particularly in human milk fat substitutes.

Biological Activity

1. Lipid Absorption and Transport

Research indicates that OOP enhances lipid absorption and transport in the lymphatic system. A study comparing OOP with OPO demonstrated that OOP had different effects on chylomicron transport in rats. The infusion of lipid emulsions containing OOP resulted in distinct differences in chylomicron size and composition compared to OPO. Specifically, the transport rates of triacylglycerols were higher in the OOP group, suggesting more effective absorption mechanisms at play .

Table 1: Comparison of Chylomicron Transport between OOP and OPO

| Parameter | OOP Group | OPO Group |

|---|---|---|

| Maximum Transport Rate | Higher | Lower |

| Mean Diameter of Chylomicrons | Larger | Smaller |

| Fatty Acid Transport | Higher for palmitic acid | Lower for palmitic acid |

2. Effects on Gut Health

OOP has been shown to positively influence gut microbiota development. The positioning of palmitic acid at the sn-3 position may facilitate better absorption and utilization of fatty acids, contributing to improved gut health outcomes. Additionally, studies indicate that OOP can help prevent the formation of insoluble soaps during digestion, enhancing nutrient availability .

3. Neurological Benefits

Emerging research suggests that derivatives of OOP may play a role in brain development. For instance, 2-palmitoyl glycerol (2-PG), a metabolite derived from OOP, has been found to promote gamma-aminobutyric acid (GABA) synthesis in astrocytes. This action potentially supports neural development by enhancing GABAergic signaling pathways .

Case Studies

Case Study 1: Infant Formula Development

A significant body of research has focused on the incorporation of OPO into infant formulas due to its resemblance to human milk fat. Studies have demonstrated that infants fed formulas supplemented with OPO show improved growth metrics compared to those on conventional formulas. This finding underscores the importance of fatty acid positioning in TAGs for infant health .

Case Study 2: Lipid Metabolism in Adults

In adult populations, the consumption of diets rich in oleic acid-containing TAGs like OOP has been associated with favorable lipid profiles and reduced cardiovascular risk factors. Clinical trials have shown that such dietary patterns can lead to lower levels of LDL cholesterol and improved HDL cholesterol levels .

属性

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISYPWOVQNHLS-LBXGSASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302803 | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-30-9, 27071-84-7 | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Palmito-1,2-diolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol dioleate palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027071847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PALMITO-1,2-DIOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE56N1T4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。